Z-Phe-ala-NH2
Overview
Description
Z-Phe-ala-NH2: , also known as carbobenzoxy-L-phenylalanyl-L-alanine amide, is a synthetic dipeptide. It is composed of the amino acids phenylalanine and alanine, with a carbobenzoxy (Z) protecting group attached to the phenylalanine residue. This compound is often used in biochemical research and pharmaceutical applications due to its stability and specific reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-Phe-ala-NH2 typically involves the following steps:
Protection of Amino Groups: The amino groups of phenylalanine and alanine are protected using carbobenzoxy (Z) groups to prevent unwanted reactions.
Coupling Reaction: The protected amino acids are then coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt).
Deprotection: The final step involves the removal of the protecting groups under acidic conditions to yield the desired dipeptide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Z-Phe-ala-NH2 can undergo oxidation reactions, particularly at the phenylalanine residue, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the carbobenzoxy group, converting it to a free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide bond.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Hydroxylated derivatives of this compound.
Reduction: Free amine derivatives.
Substitution: Substituted amide derivatives.
Scientific Research Applications
Chemistry: Z-Phe-ala-NH2 is used as a model compound in peptide synthesis studies and as a substrate in enzymatic assays to study protease activity.
Biology: In biological research, it serves as a tool to investigate protein-protein interactions and enzyme-substrate specificity.
Medicine: The compound is explored for its potential therapeutic applications, including as a lead compound in drug design and development.
Industry: In the pharmaceutical industry, this compound is used in the development of peptide-based drugs and as a standard in quality control processes.
Mechanism of Action
Z-Phe-ala-NH2 exerts its effects primarily through interactions with proteases. The compound acts as a substrate for these enzymes, allowing researchers to study the enzyme’s catalytic mechanism and specificity. The carbobenzoxy group provides stability, making it easier to study the interactions without rapid degradation.
Comparison with Similar Compounds
Z-Phe-Phe-NH2: Another dipeptide with phenylalanine residues, used in similar biochemical studies.
Z-Phe-Leu-NH2: Contains leucine instead of alanine, offering different reactivity and stability profiles.
Uniqueness: Z-Phe-ala-NH2 is unique due to its specific combination of phenylalanine and alanine, providing distinct reactivity and stability. The carbobenzoxy group enhances its utility in research by protecting the amino groups during reactions.
Properties
IUPAC Name |
benzyl N-[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-14(18(21)24)22-19(25)17(12-15-8-4-2-5-9-15)23-20(26)27-13-16-10-6-3-7-11-16/h2-11,14,17H,12-13H2,1H3,(H2,21,24)(H,22,25)(H,23,26)/t14-,17-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJAOJMGUKJHUMT-YOEHRIQHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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